molecular formula C7H4O3 B14079605 3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde

3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde

Cat. No.: B14079605
M. Wt: 136.10 g/mol
InChI Key: DELHPZFPVWUYJD-UHFFFAOYSA-N
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Description

3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde: is an organic compound with the molecular formula C7H4O3 It is characterized by a six-membered ring structure containing two ketone groups and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 1,5-cyclohexadiene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone and aldehyde groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry: The compound finds applications in the production of dyes, pigments, and polymers. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde involves its ability to undergo various chemical transformations The aldehyde and ketone groups are reactive sites that participate in nucleophilic addition and substitution reactions

Comparison with Similar Compounds

    3,4-Dioxocyclohexa-1,5-diene-1-carboxylic acid: Similar structure but contains a carboxylic acid group instead of an aldehyde group.

    5-Hydroxy-3,4-dioxo-1,5-cyclohexadiene-1-carboxylic acid: Contains a hydroxyl group in addition to the ketone and carboxylic acid groups.

    3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid: A derivative with additional methyl groups and a butanoic acid side chain.

Uniqueness: 3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde is unique due to the presence of both aldehyde and ketone groups within the same six-membered ring. This dual functionality allows for diverse chemical reactivity and makes it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C7H4O3

Molecular Weight

136.10 g/mol

IUPAC Name

3,4-dioxocyclohexa-1,5-diene-1-carbaldehyde

InChI

InChI=1S/C7H4O3/c8-4-5-1-2-6(9)7(10)3-5/h1-4H

InChI Key

DELHPZFPVWUYJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=O)C=C1C=O

Origin of Product

United States

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